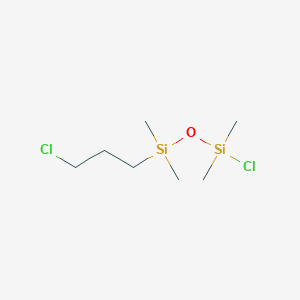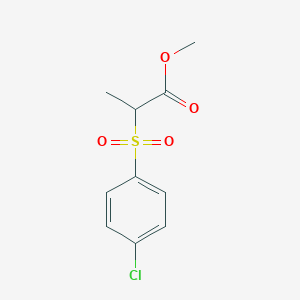
Methyl 2-(4-chlorobenzene-1-sulfonyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(4-chlorobenzene-1-sulfonyl)propanoate is an organic compound that belongs to the class of sulfonyl compounds It features a methyl ester group attached to a propanoate backbone, with a 4-chlorobenzene sulfonyl group as a substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-chlorobenzene-1-sulfonyl)propanoate typically involves the reaction of 4-chlorobenzenesulfonyl chloride with methyl 2-bromopropanoate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the sulfonyl chloride group is replaced by the ester group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(4-chlorobenzene-1-sulfonyl)propanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The ester group can be replaced by other nucleophiles.
Reduction: The sulfonyl group can be reduced to a sulfide.
Oxidation: The compound can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Nucleophilic Substitution: Products vary depending on the nucleophile used.
Reduction: The major product is the corresponding sulfide.
Oxidation: The major product is the corresponding sulfonic acid.
Aplicaciones Científicas De Investigación
Methyl 2-(4-chlorobenzene-1-sulfonyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-(4-chlorobenzene-1-sulfonyl)propanoate involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of certain enzymes or the modification of protein functions, contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(4-bromobenzene-1-sulfonyl)propanoate
- Methyl 2-(4-fluorobenzene-1-sulfonyl)propanoate
- Methyl 2-(4-methylbenzene-1-sulfonyl)propanoate
Uniqueness
Methyl 2-(4-chlorobenzene-1-sulfonyl)propanoate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine substituent can enhance the compound’s electrophilicity, making it more reactive in certain chemical reactions compared to its analogs with different substituents.
Propiedades
Número CAS |
94143-07-4 |
|---|---|
Fórmula molecular |
C10H11ClO4S |
Peso molecular |
262.71 g/mol |
Nombre IUPAC |
methyl 2-(4-chlorophenyl)sulfonylpropanoate |
InChI |
InChI=1S/C10H11ClO4S/c1-7(10(12)15-2)16(13,14)9-5-3-8(11)4-6-9/h3-7H,1-2H3 |
Clave InChI |
ZKPUWVPRBJMSFY-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)OC)S(=O)(=O)C1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-Chloro-3-(methoxymethoxy)phenyl]-3H-diazirene](/img/structure/B14368173.png)
![N-[(E)-(Dimethylamino)methylidene]methanethioamide](/img/structure/B14368174.png)
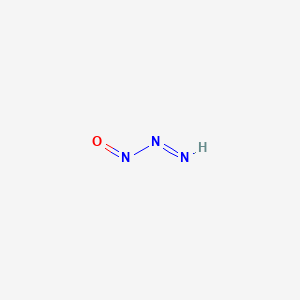
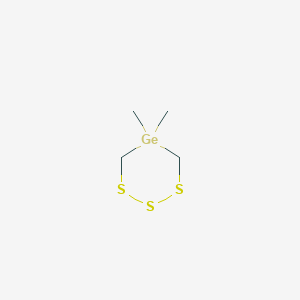
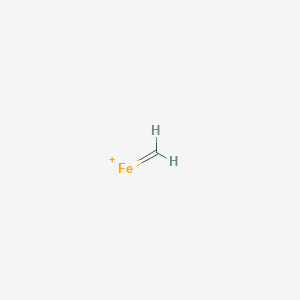
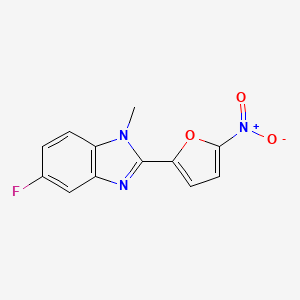
![N-[4-[(Z)-[(4-Methyl-6-oxo-3H-pyrimidin-2-YL)hydrazinylidene]methyl]phenyl]acetamide](/img/structure/B14368213.png)
![N-[2-(4-Chlorophenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14368219.png)
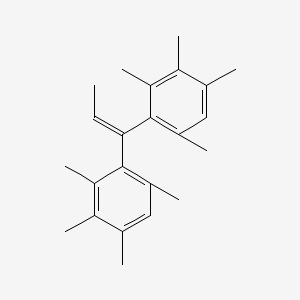
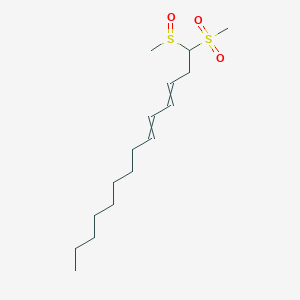
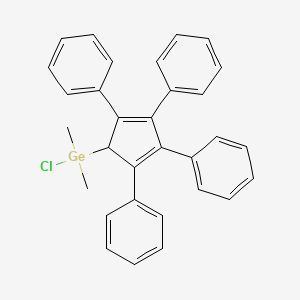
![2-(2-Fluorophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14368247.png)
